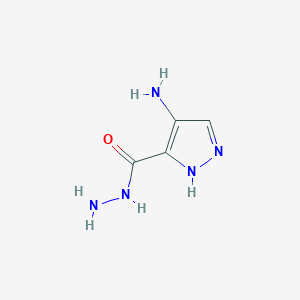

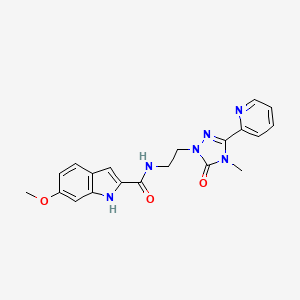

4-amino-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds like 5-amino-1H-pyrazole-4-carbonitriles has been reported. A novel, facile, one-pot, multicomponent protocol for the synthesis of these derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Chemical Reactions Analysis

Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Corrosion Protection and Adsorption Studies

4-Amino-1H-pyrazole-5-carbohydrazide derivatives have been studied for their efficacy in corrosion protection. Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds in protecting mild steel against corrosion in HCl solutions. These compounds showed significant inhibition efficiency, suggesting their potential in industrial applications for corrosion protection (Paul, Yadav, & Obot, 2020).

Structural Analysis and Synthesis

The structural characteristics of certain pyrazole derivatives, including those related to 4-amino-1H-pyrazole-5-carbohydrazide, have been explored. Wen et al. (2006) synthesized and determined the crystal structure of a specific 5-amino-1H-pyrazole derivative, contributing to the understanding of these compounds' molecular frameworks (Wen, Zhu, Li, & Zhang, 2006).

Leishmanicidal Activities

Research by Bernardino et al. (2006) explored the leishmanicidal activities of 1H-pyrazole-4-carbohydrazides. They found that certain derivatives exhibited significant efficacy against Leishmania species, opening avenues for therapeutic applications in treating leishmaniasis (Bernardino, Gomes, Charret, et al., 2006).

Bioactive Compound Synthesis

The synthesis of biologically active compounds using amino-pyrazin-2-hydrazide and methylhydrazide, closely related to 4-amino-1H-pyrazole-5-carbohydrazide, was explored by Milczarska et al. (2012). They obtained a range of compounds, including thiosemicarbazides and 1,2,4-triazoles, demonstrating the versatility of these pyrazole derivatives in synthesizing bioactive molecules (Milczarska, Gobis, Foks, et al., 2012).

Microwave-Assisted Synthesis

Dhibi et al. (2022) focused on the microwave-assisted synthesis of 5-amino-1H-pyrazole derivatives. This approach enhances the efficiency and yield of synthesizing these compounds, demonstrating the importance of advanced synthesis techniques in chemical research (Dhibi, Khdhiri, Ayedi, et al., 2022).

Antioxidant and Antitumor Activities

El Sadek et al. (2014) utilized carbohydrazide as a precursor in synthesizing aromatic C-nucleosides containing pyrazole units. These synthesized compounds, including derivatives of 4-amino-1H-pyrazole-5-carbohydrazide, showed potent antioxidant and antitumor activities, suggesting their potential in pharmaceutical research (El Sadek, Abd El-Dayem, Hassan, et al., 2014).

Synthesis and Antimicrobial Activities

Siddiqui et al. (2013) synthesized new pyrazoles, oxadiazoles, and isoxazole derivatives bearing a benzofuran moiety, starting from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential of pyrazole derivatives in antimicrobial applications (Siddiqui, Idrees, Khati, et al., 2013).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name |

4-amino-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-2-1-7-9-3(2)4(10)8-6/h1H,5-6H2,(H,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVXNRFSMJECMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B2762986.png)